2-(benzo[d]isoxazol-3-yl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to an acetamide group and a thiazole ring. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen in the ring.Scientific Research Applications
Corrosion Inhibition
A study explored the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These derivatives were synthesized through amidation and 1,3-dipolar cycloaddition reactions, showing promising inhibition efficiencies in acidic and oil medium environments. This research signifies the potential of such compounds in protecting metals against corrosion, highlighting their importance in industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Another segment of research focuses on the synthesis and characterization of derivatives with antimicrobial properties. For instance, the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus demonstrated significant reductions in reaction times and higher yields under ultrasound irradiation. These newly synthesized compounds were tested for their antimicrobial activity against various gram-positive, gram-negative bacteria, and fungal strains, showing promising activities at low Minimum Inhibition Concentrations (MIC) (Rezki, 2016).
Chemical Synthesis and Characterization
Research also delves into the synthesis and characterization of novel compounds for potential use in diverse fields. A study described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, which involved reactions leading to compounds with tested antimicrobial activities against Staphylococcus aureus and Pseudomonas aeruginosa. This work emphasizes the role of these derivatives in developing new antimicrobial agents (Azeez & Abdullah, 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Furthermore, studies on bioactive benzothiazolinone acetamide analogs have included spectroscopic, quantum mechanical studies, and evaluations of ligand-protein interactions, along with photovoltaic efficiency modeling. These compounds have demonstrated good light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs), besides showcasing non-linear optical (NLO) activity. Molecular docking with Cyclooxygenase 1 (COX1) indicated potential binding affinities, suggesting avenues for drug design and development (Mary et al., 2020).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(10-15-14-8-4-5-9-17(14)24-22-15)20-11-19-21-16(12-25-19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAXZZOHCZPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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